Tetrakis(acetonitrile)palladium(II)tetrafluoroborate

Catalog No.
S1535049
CAS No.
21797-13-7
M.F
C8H12B2F8N4Pd
M. Wt
444.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(acetonitrile)palladium(II)tetrafluorobora...

CAS Number

21797-13-7

Product Name

Tetrakis(acetonitrile)palladium(II)tetrafluoroborate

IUPAC Name

tetrakis(acetonitrile);palladium(2+);ditetrafluoroborate

Molecular Formula

C8H12B2F8N4Pd

Molecular Weight

444.2 g/mol

InChI

InChI=1S/4C2H3N.2BF4.Pd/c4*1-2-3;2*2-1(3,4)5;/h4*1H3;;;/q;;;;2*-1;+2

InChI Key

YWMRPVUMBTVUEX-UHFFFAOYSA-N

SMILES

Array

Synonyms

NSC 307191; Tetrakis(acetonitrile)palladium(2+) bis(tetrafluoroborate); Tetrakis(acetonitrile)palladium(2+) bis[tetrafluoroborate(1-)]; Tetrakis(acetonitrile)palladium(2+) tetrafluoroborate

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Pd+2]

The exact mass of the compound Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a well-defined, air-stable palladium(II) coordination complex valued as a precursor for generating highly active cationic palladium catalysts. It provides a source of electrophilic palladium(II) featuring four labile acetonitrile ligands and two non-coordinating tetrafluoroborate anions. This specific combination of weakly coordinating ligands and anions makes it highly soluble in polar organic solvents and ensures the palladium center is readily accessible for substrate coordination, a critical feature for catalysis. Its primary utility is in reactions where halide or other coordinating anions from common precursors like palladium chloride or palladium acetate would be detrimental to catalyst activity or product selectivity.

Substituting this compound with more common palladium sources like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) often leads to significantly lower performance or complete reaction failure. PdCl₂ suffers from poor solubility in most organic solvents, creating handling issues and limiting its use in homogeneous catalysis. Furthermore, its chloride anions are strongly coordinating and can poison the catalyst by occupying active sites. While Pd(OAc)₂ offers better solubility, the acetate anion can also act as a ligand or a base, altering the reaction mechanism and often requiring the addition of strong acids like HBF₄ to generate the desired cationic species in situ. This in-situ generation introduces additional reagents and potential side reactions. Tetrakis(acetonitrile)palladium(II) tetrafluoroborate bypasses these issues by providing a direct, clean, and highly soluble source of cationic palladium without interfering coordinating anions, ensuring higher reactivity and reproducibility.

Enables Room-Temperature C-H Activation/Suzuki Couplings Where Neutral Precursors Fail

In the C-H activation and Suzuki-Miyaura coupling of an anilide with phenylboronic acid, using Tetrakis(acetonitrile)palladium(II) tetrafluoroborate as the catalyst precursor at room temperature resulted in a 96% isolated yield of the desired biaryl product. In contrast, common neutral palladium precursors such as Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃ were completely ineffective under the same mild conditions, yielding less than 1% of the product. The reaction could be driven with Pd(OAc)₂ only with the stoichiometric addition of a strong acid (HBF₄), demonstrating the inherent catalytic advantage of the pre-formed cationic tetrafluoroborate complex.

Evidence DimensionIsolated Product Yield (%)
Target Compound Data96%
Comparator Or BaselinePd(OAc)₂, PdCl₂, Pd₂(dba)₃ (<1%)
Quantified Difference>95% absolute yield improvement
ConditionsC-H activation/Suzuki-Miyaura coupling of anilide 1a and phenylboronic acid (2a) in EtOAc at room temperature.

This demonstrates a clear performance advantage in modern, high-value C-H activation reactions, enabling transformations at room temperature that are impossible with common, cheaper palladium salts.

Superior Precursor for Olefin Polymerization Catalysis

This compound is a preferred precursor for generating α-Diimine-palladium catalysts used in olefin polymerization. The labile acetonitrile ligands are easily displaced by the desired diimine ligand, and the non-coordinating tetrafluoroborate anion is essential for maintaining the high electrophilicity and catalytic activity of the palladium center required for efficient chain propagation. Precursors with coordinating anions, such as chlorides, would compete with the olefin monomer for coordination to the palladium center, thereby inhibiting or halting the polymerization process.

Evidence DimensionCatalyst Functionality
Target Compound DataEffective precursor for active polymerization catalysts
Comparator Or BaselineHalide-containing Pd precursors (e.g., PdCl₂(MeCN)₂) which would exhibit competitive anion coordination
Quantified DifferenceQualitative: Enables catalytic activity where coordinating anions would inhibit it.
ConditionsGeneration of cationic α-diimine palladium catalysts for vinyl addition polymerization of olefins.

For researchers in polymer science, this compound is a more reliable starting material for synthesizing highly active polymerization catalysts compared to halide-containing alternatives.

Processability Advantage: Enhanced Solubility in Polar Organic Solvents

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is noted for its good solubility in polar organic solvents such as acetonitrile, nitromethane, and DMSO. For example, a solubility of at least 25 mg/mL in DMSO has been reported. This contrasts sharply with the very poor solubility of the most common palladium precursor, PdCl₂, in such media. This superior solubility is critical for ensuring true homogeneous reaction conditions, leading to improved reproducibility, simplified reaction setup, and more predictable kinetic behavior compared to slurries of insoluble precursors.

Evidence DimensionSolubility
Target Compound DataSoluble in polar organic solvents (e.g., >25 mg/mL in DMSO)
Comparator Or BaselinePalladium(II) chloride (generally insoluble in non-coordinating organic solvents)
Quantified DifferenceSignificant qualitative and quantitative improvement in solubility.
ConditionsCommon polar aprotic solvents used in organic synthesis.

Improved solubility simplifies process development and scale-up, reduces batch-to-batch variability, and ensures the catalyst is fully available in the reaction medium.

Mild, Room-Temperature C-H Functionalization Reactions

This precursor is the right choice for advanced C-H activation/cross-coupling reactions, particularly those involving sensitive substrates or requiring mild, room-temperature conditions where standard precursors like Pd(OAc)₂ are ineffective without harsh additives.

Synthesis of High-Performance Olefin Polymerization Catalysts

It serves as a superior starting material for preparing well-defined cationic palladium catalysts, such as α-diimine complexes, for controlled olefin polymerization. The absence of coordinating anions is critical for achieving high catalytic activity and controlling polymer properties.

Halide-Sensitive Cross-Coupling Reactions

In cross-coupling protocols where trace halides can interfere with catalytic intermediates or promote unwanted side reactions, this compound provides a halide-free source of Pd(II), leading to cleaner reaction profiles and higher yields.

Electrochemical Synthesis and Electrocatalysis

For applications requiring a soluble, cationic palladium source in an electrochemically stable medium, the use of a non-coordinating tetrafluoroborate salt is essential. It provides a wide potential window without the interference from electroactive anions like chloride or acetate.

Hydrogen Bond Acceptor Count

14

Exact Mass

444.01551 Da

Monoisotopic Mass

444.01551 Da

Heavy Atom Count

23

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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